molecular formula C16H11ClN4O3S B2759799 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392241-35-9

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2759799
CAS No.: 392241-35-9
M. Wt: 374.8
InChI Key: LSQDUPIZPRLRDH-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps:

  • Formation of Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Substitution Reactions: : The thiadiazole ring is then functionalized with a 3-methylphenyl group through a substitution reaction. This step may involve the use of a halogenated precursor and a suitable base to facilitate the nucleophilic substitution.

  • Nitration and Chlorination: : The benzamide moiety is introduced through a nitration reaction, where a nitro group is added to the benzene ring. This is followed by chlorination to introduce the chlorine atom at the desired position.

  • Coupling Reaction: : Finally, the functionalized thiadiazole and benzamide intermediates are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

  • Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, using lithium aluminum hydride can reduce the nitro group to an amine.

  • Substitution: : The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base

Major Products

    Aminated Derivatives: Formed by reduction of the nitro group

    Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in the development of new antibiotics.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as anti-cancer agents. The presence of the thiadiazole ring is known to enhance the biological activity of many compounds, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of new agrochemicals. Its potential insecticidal and fungicidal properties make it a candidate for use in crop protection.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential biological processes. The thiadiazole ring can also interact with various enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
  • 5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
  • 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-aminobenzamide

Uniqueness

The unique combination of the 3-methylphenyl group and the nitrobenzamide moiety in 5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By comparing it with similar compounds, researchers can identify the specific contributions of each functional group to the overall activity of the molecule, leading to the design of more effective derivatives.

Properties

IUPAC Name

5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3S/c1-9-3-2-4-10(7-9)15-19-20-16(25-15)18-14(22)12-8-11(17)5-6-13(12)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQDUPIZPRLRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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